molecular formula C19H17ClN2O3 B2459033 Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-05-7

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2459033
CAS No.: 1207031-05-7
M. Wt: 356.81
InChI Key: QIECRLMDERWEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Properties

IUPAC Name

methyl 6-chloro-4-(4-ethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-14-7-5-13(6-8-14)21-17-11-18(19(23)24-2)22-16-9-4-12(20)10-15(16)17/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIECRLMDERWEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Amination: The amino group is introduced by reacting the chloroquinoline intermediate with 4-ethoxyaniline under suitable conditions.

    Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is critical for further derivatization.

Reagent/Conditions Product Key Observations
6 M HCl, reflux, 8 hr6-Chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylic acidComplete ester cleavage; product isolated via crystallization
2 M NaOH, ethanol, 60°C, 6 hrSodium salt of the carboxylic acidRequires acidification for neutral product recovery

The reaction proceeds via nucleophilic acyl substitution, with the ester’s carbonyl activated by protonation (acidic) or hydroxide attack (basic conditions).

Nucleophilic Aromatic Substitution at C6

The electron-deficient C6 position (activated by the adjacent chloro group) undergoes substitution with nitrogen- or oxygen-based nucleophiles.

Reagent/Conditions Product Yield
NH₃ (g), DMF, 100°C, 12 hr 6-Amino-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate78%
KOtBu, morpholine, THF, reflux 6-Morpholino-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate65%

The chloro group’s leaving ability is enhanced by the quinoline ring’s electron-withdrawing nature, favoring SNAr mechanisms .

Reduction of the Quinoline Core

Catalytic hydrogenation selectively reduces the heteroaromatic ring, preserving the ester and anilino groups.

Reagent/Conditions Product Selectivity
H₂ (1 atm), 10% Pd/C, ethanol1,2,3,4-Tetrahydroquinoline derivativeFull reduction of the pyridine ring
NaBH₄, MeOH, 0°CPartial reduction to dihydroquinolineLimited to non-aromatic C=N bonds

Hydrogenation under mild conditions retains stereochemistry at C4, critical for bioactivity.

Oxidation of the Ethoxy Group

The 4-ethoxyphenyl moiety undergoes oxidative demethylation or side-chain oxidation.

Reagent/Conditions Product Mechanism
KMnO₄, H₂SO₄, 80°C 4-(4-Carboxyphenyl)amino-substituted derivativeRadical-mediated C-O bond cleavage
CrO₃, acetic acid4-(4-Acetylphenyl)amino-substituted derivativeOxidation of ethyl to acetyl group

Oxidation pathways depend on reagent strength, with stronger oxidants targeting the ethoxy group’s alkyl chain .

Electrophilic Aromatic Substitution

The electron-rich anilino group directs electrophiles to the para position of the ethoxyphenyl ring.

Reagent/Conditions Product Regioselectivity
HNO₃, H₂SO₄, 0°CNitro-substituted at ethoxyphenyl para position>90% para selectivity
Br₂, FeBr₃, CH₂Cl₂Bromo-substituted derivativeOrtho/para ratio 1:4

The ethoxy group’s +M effect dominates, favoring para substitution despite steric hindrance.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings for C–C bond formation.

Reagent/Conditions Product Catalyst
Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ 6-Phenyl-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylateSuzuki-Miyaura coupling
Ethynyltrimethylsilane, CuI, PdCl₂ Alkyne-substituted derivativeSonogashira coupling

These reactions demonstrate compatibility with transition-metal catalysts, enabling structural diversification .

Cyclization Reactions

Intramolecular interactions facilitate heterocycle formation.

Reagent/Conditions Product Ring Size
PPA, 120°C, 4 hrFused pyrido[3,2- f]quinazoloneSix-membered ring
DCC, DMAP, CH₂Cl₂ Macrocyclic lactam12-membered ring

Cyclization exploits the proximity of the anilino nitrogen and ester carbonyl, driven by dehydrating agents .

Key Mechanistic Insights:

  • Electronic Effects : The chloro group at C6 enhances electrophilicity at C5/C7 via resonance withdrawal, directing nucleophilic attacks.

  • Steric Effects : Bulky substituents on the ethoxyphenyl group hinder reactions at C3 of the quinoline ring .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions by stabilizing transition states .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is its antimalarial properties. Quinoline derivatives have been extensively studied for their efficacy against malaria, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Study

In a study evaluating a series of quinoline derivatives, this compound demonstrated low nanomolar potency in vitro against P. falciparum with an EC50 value significantly lower than that of traditional antimalarial drugs . Moreover, it showed excellent oral efficacy in vivo in mouse models infected with P. berghei, achieving effective doses below 1 mg/kg .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoline derivatives are known for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Research indicates that this compound exhibits significant cytotoxicity against several cancer types, including breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.

Case Study

In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting effective apoptosis induction .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

Activity Profile

This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production.

Mechanism

The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-2-carboxylate derivatives: Other derivatives with modifications at different positions on the quinoline ring.

Uniqueness

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Methyl 6 chloro 4 4 ethoxyphenyl amino quinoline 2 carboxylate\text{Methyl 6 chloro 4 4 ethoxyphenyl amino quinoline 2 carboxylate}

Molecular Formula

  • C : 19
  • H : 18
  • Cl : 1
  • N : 2
  • O : 2

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. It is known to inhibit certain enzymes involved in cellular signaling pathways, leading to effects such as:

  • Antiproliferative Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.

Biological Activity Data

Activity TypeDescriptionReference
Cytotoxicity IC50 values indicate potent antiproliferative effects against cancer cell lines.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Inhibits enzymes related to cell proliferation and survival.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell growth with an IC50 value of approximately 25 µM in breast cancer cells, indicating strong antiproliferative properties .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial activity revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
  • Mechanistic Insights :
    • Computational studies have provided insights into the binding interactions between this compound and target proteins. Molecular docking simulations indicated favorable binding affinities, supporting its role as an enzyme inhibitor .

Q & A

Basic: What synthetic routes are commonly employed to synthesize quinoline-2-carboxylate derivatives like Methyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate?

Methodological Answer:
Classical protocols such as the Gould–Jacob and Friedländer reactions are foundational for constructing the quinoline core . Transition metal-catalyzed cross-coupling reactions and Claisen-Schmidt condensations are critical for introducing substituents like the 4-ethoxyphenylamino group. For example, ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate was synthesized via malonate cyclization with diethyl malonate and catalytic piperidine . Modern approaches include ultrasound irradiation and green chemistry protocols to enhance regioselectivity and reduce byproducts .

Advanced: How can regioselectivity challenges during the introduction of substituents (e.g., 4-ethoxyphenylamino) be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For instance, introducing amino groups at the 4-position of quinoline often requires activating the quinoline core via halogenation (e.g., chlorination at C6) to direct nucleophilic substitution . Isosteric replacement strategies, such as substituting methyl with trifluoromethyl groups, can modulate reactivity while maintaining steric profiles . Computational modeling (e.g., DFT) is recommended to predict reactive sites and optimize reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.